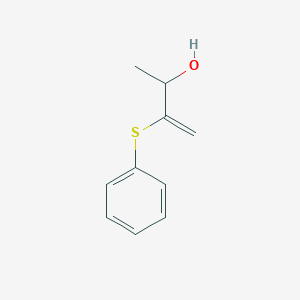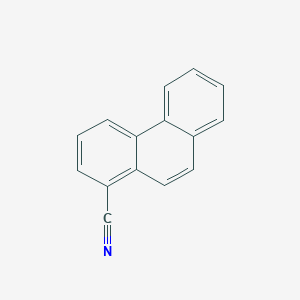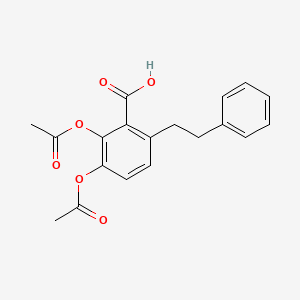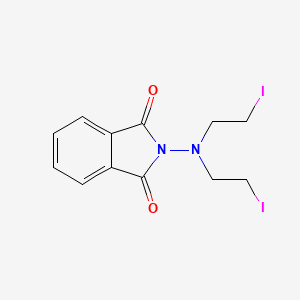![molecular formula C19H24O6Si B14440360 {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone CAS No. 79876-61-2](/img/structure/B14440360.png)
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that combines phenyl and methanone groups with a trimethoxysilylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone typically involves the reaction of 2-hydroxy-4-phenylmethanone with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenylmethanone attacks the silicon atom of the trimethoxysilylpropyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The trimethoxysilyl group can enhance the compound’s stability and facilitate its incorporation into polymer matrices, improving the mechanical properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone
- 2-Hydroxy-4-(3-trimethoxysilylpropoxy)benzophenone
Uniqueness
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trimethoxysilyl group enhances its reactivity and compatibility with various substrates, making it a valuable compound for diverse applications.
Properties
CAS No. |
79876-61-2 |
|---|---|
Molecular Formula |
C19H24O6Si |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[2-hydroxy-4-(3-trimethoxysilylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H24O6Si/c1-22-26(23-2,24-3)13-7-12-25-16-10-11-17(18(20)14-16)19(21)15-8-5-4-6-9-15/h4-6,8-11,14,20H,7,12-13H2,1-3H3 |
InChI Key |
BYKWAOOOMVUQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


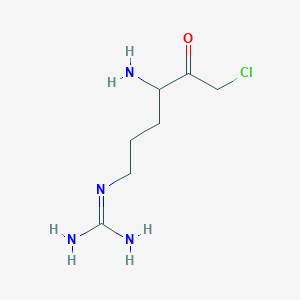

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
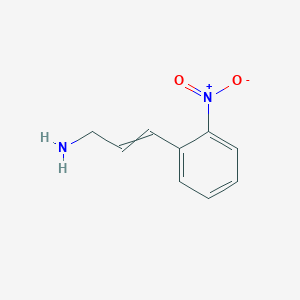
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)


![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
